

Physical and chemical properties of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

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Compound of Interest

Compound Name: *Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate*

Cat. No.: *B055507*

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An In-depth Technical Guide to Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

Property	Value	Source(s)
CAS Number	122773-99-3	[1]
Molecular Formula	C ₁₅ H ₁₆ N ₂ O ₃	[1]
Molecular Weight	272.30 g/mol	[1]
IUPAC Name	ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate	
Synonyms	4-Ethoxy-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester	

Physical and Chemical Properties

The following tables summarize the known and predicted physical and chemical properties of **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate**.

Experimental Data

Property	Value
Melting Point	54-56 °C
Boiling Point	345.3 °C at 760 mmHg
Density	1.153 g/cm ³

Predicted Data

Property	Value
LogP	2.719
Vapor Pressure	6.21E-05 mmHg at 25°C
Refractive Index	1.545

Spectral Data Analysis

While a complete set of experimentally-derived spectra for this specific molecule is not readily available in published literature, the following data for structurally similar pyrimidine derivatives provide a strong indication of the expected spectral characteristics.

Spectroscopy	Expected Peaks and Features
¹ H NMR	Signals corresponding to the ethyl ester group (a quartet around 4.0-4.3 ppm and a triplet around 1.1-1.4 ppm), an ethoxy group (a quartet and a triplet), aromatic protons from the phenyl group (multiplets in the range of 7.2-8.0 ppm), and a pyrimidine ring proton (a singlet).[2][3][4]
¹³ C NMR	Resonances for the carbonyl carbon of the ester (around 160-170 ppm), carbons of the pyrimidine and phenyl rings (in the aromatic region of 100-160 ppm), and aliphatic carbons of the ethyl and ethoxy groups.[2][3][4]
FT-IR (KBr, cm ⁻¹)	Characteristic absorption bands for C=O stretching of the ester (around 1700-1730 cm ⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (in the range of 1400-1650 cm ⁻¹), and C-O stretching of the ester and ether groups.[3][5]
Mass Spectrometry (EI)	A molecular ion peak corresponding to the molecular weight (272.30). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl ester group, and cleavage of the pyrimidine ring.[6]

Experimental Protocols

The synthesis of **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate** can be approached through several established methods for pyrimidine ring formation. The Biginelli reaction, a one-pot cyclocondensation, is a common and efficient method for producing dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidine. An

alternative approach involves the construction of the pyrimidine ring from a substituted amidine and a three-carbon component.

Proposed Synthesis via a Modified Biginelli-like Reaction

This protocol is a generalized procedure based on common synthetic routes for similar pyrimidine derivatives.

Materials:

- Benzamidine hydrochloride
- Ethyl 2-formyl-3-ethoxyacrylate
- A suitable base (e.g., sodium ethoxide or potassium carbonate)
- Anhydrous ethanol

Procedure:

- To a solution of benzamidine hydrochloride in anhydrous ethanol, add an equimolar amount of a base (e.g., sodium ethoxide) and stir at room temperature for 30 minutes to generate the free benzamidine.
- To this mixture, add an equimolar amount of ethyl 2-formyl-3-ethoxyacrylate.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
- Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product can be purified using one of the following methods:

- Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
- Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

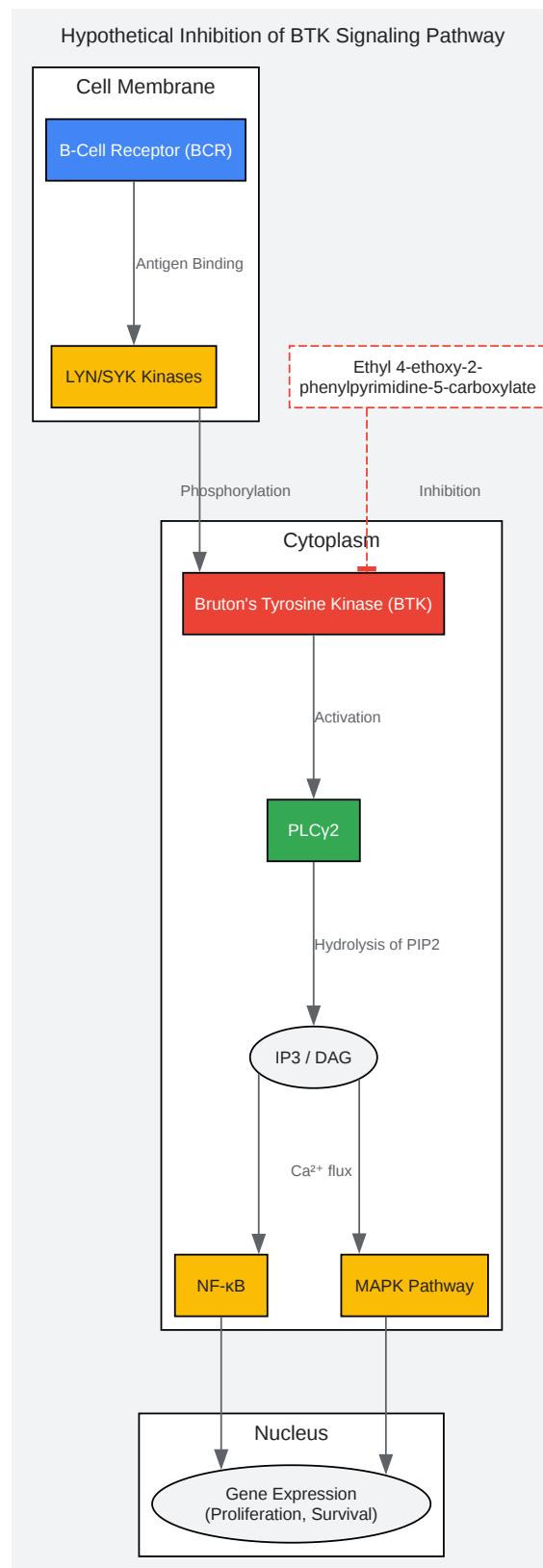
Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Many of these activities are attributed to their ability to act as kinase inhibitors.

Given its structure as a 2-phenylpyrimidine derivative, **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate** is a candidate for investigation as a kinase inhibitor. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Hypothetical Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Aberrant BTK signaling is a hallmark of various B-cell malignancies. Several 2-phenylpyrimidine derivatives have been identified as potent BTK inhibitors.^[7] A plausible mechanism of action for **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate** could involve the inhibition of BTK, leading to the downstream suppression of pro-survival signals.

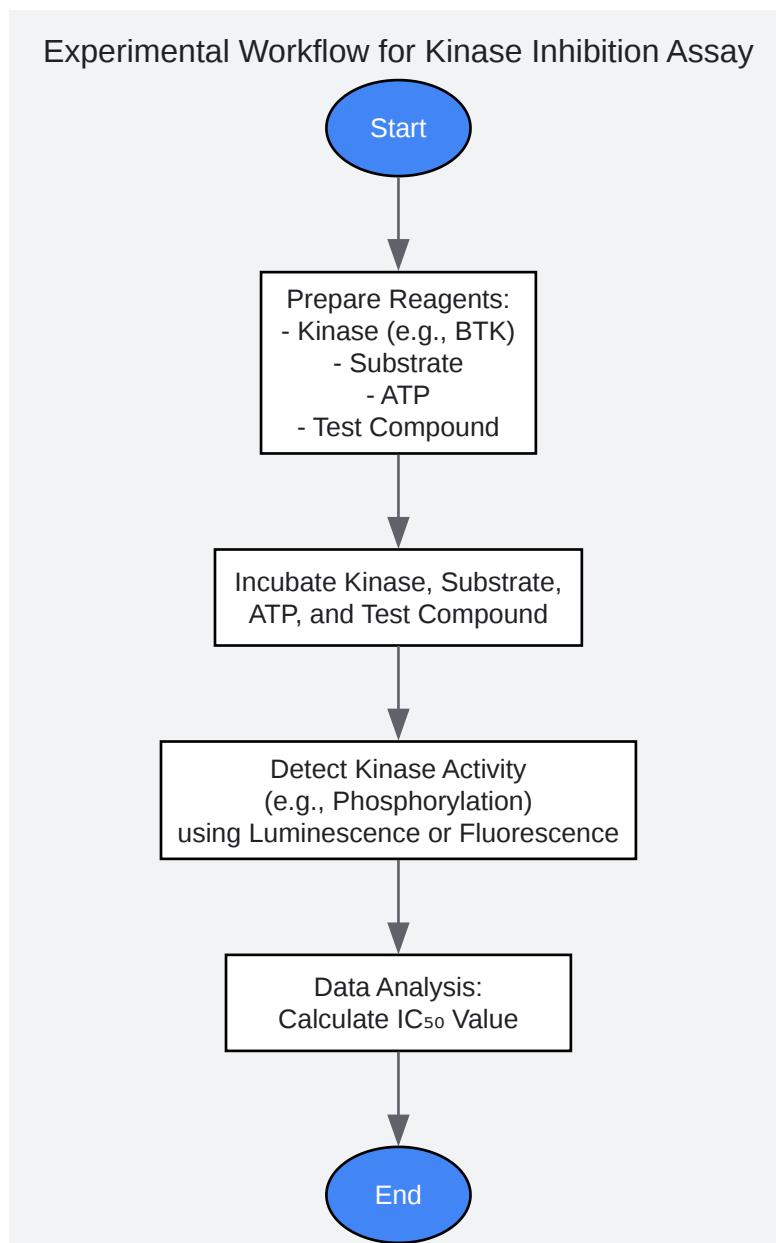


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Caption: Hypothetical inhibition of the BTK signaling pathway by **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate**.

Experimental Workflow for Kinase Inhibition Assay

To validate the hypothesis that **Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate** acts as a kinase inhibitor, a standard *in vitro* kinase assay can be performed.



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Caption: A generalized workflow for an *in vitro* kinase inhibition assay.

Conclusion

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. Its structural features suggest a likelihood of biological activity, particularly as a kinase inhibitor. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and further investigation. Researchers are encouraged to use this information as a starting point for exploring the therapeutic potential of this and related pyrimidine derivatives.

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